molecular formula C26H27FN2O B1682868 T 226296

T 226296

Cat. No.: B1682868
M. Wt: 402.5 g/mol
InChI Key: GXAQELJVODWLDD-UHFFFAOYSA-N
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Description

T-226296 is a novel, orally active, and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). This compound has been studied for its potential therapeutic applications in various fields, including neuroscience and endocrinology. The melanin-concentrating hormone is a neuropeptide that plays a crucial role in regulating feeding behavior, energy homeostasis, and mood. By antagonizing the melanin-concentrating hormone receptor 1, T-226296 can modulate these physiological processes, making it a compound of significant interest in scientific research .

Preparation Methods

The synthesis of T-226296 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of T-226296 is synthesized using a series of condensation and cyclization reactions. This involves the use of various reagents and catalysts to form the desired ring systems and linkages.

    Functional Group Modifications: Once the core structure is formed, specific functional groups are introduced to enhance the compound’s activity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. .

Chemical Reactions Analysis

T-226296 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of oxidized derivatives with altered biological activity.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives with different pharmacological properties.

    Substitution: T-226296 can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. .

Scientific Research Applications

T-226296 has a wide range of scientific research applications, including:

    Neuroscience: The compound is used to study the role of the melanin-concentrating hormone in regulating feeding behavior, energy homeostasis, and mood. It helps in understanding the neurobiological mechanisms underlying these processes.

    Endocrinology: T-226296 is used to investigate the hormonal regulation of energy balance and metabolism. It provides insights into the potential therapeutic applications for metabolic disorders such as obesity and diabetes.

    Pharmacology: The compound is used in pharmacological studies to evaluate its efficacy and safety as a potential therapeutic agent. It helps in identifying the optimal dosage and administration routes for clinical use.

    Drug Development: T-226296 serves as a lead compound for the development of new drugs targeting the melanin-concentrating hormone receptor 1.

Mechanism of Action

T-226296 exerts its effects by selectively binding to the melanin-concentrating hormone receptor 1, thereby blocking the interaction of the melanin-concentrating hormone with its receptor. This antagonistic action inhibits the downstream signaling pathways activated by the melanin-concentrating hormone, leading to a reduction in feeding behavior, energy expenditure, and mood regulation. The molecular targets involved in this mechanism include the G-protein-coupled receptor family, which mediates the signal transduction processes .

Comparison with Similar Compounds

T-226296 is unique compared to other melanin-concentrating hormone receptor 1 antagonists due to its high selectivity and oral bioavailability. Similar compounds include:

    SNAP 7941: Another melanin-concentrating hormone receptor 1 antagonist with similar pharmacological properties but different chemical structure.

    ATC 0065: A compound with comparable activity but lower selectivity for the melanin-concentrating hormone receptor 1.

    GW 803430: An antagonist with similar therapeutic potential but different pharmacokinetic profile.

T-226296 stands out due to its unique chemical structure, which provides a distinct pharmacological profile and potential for therapeutic applications .

Properties

Molecular Formula

C26H27FN2O

Molecular Weight

402.5 g/mol

IUPAC Name

N-[6-[(dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl]-4-(4-fluorophenyl)benzamide

InChI

InChI=1S/C26H27FN2O/c1-29(2)17-18-3-4-23-16-25(14-11-22(23)15-18)28-26(30)21-7-5-19(6-8-21)20-9-12-24(27)13-10-20/h5-14,16,18H,3-4,15,17H2,1-2H3,(H,28,30)

InChI Key

GXAQELJVODWLDD-UHFFFAOYSA-N

SMILES

CN(C)CC1CCC2=C(C1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F

Canonical SMILES

CN(C)CC1CCC2=C(C1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(6-(dimethylamino)-methyl)-5,6,7,8-tetrahydro-2-naphthalenyl-4'-fluoro(1,1'-biphenyl)-4-carboxamide
T-226296

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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